2-(6,7-dichloro-2-methyl-1H-indol-3-yl)acetic acid

Description

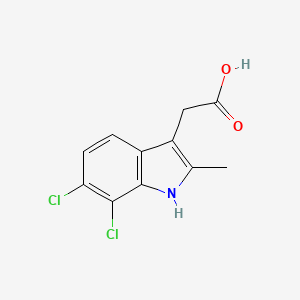

2-(6,7-Dichloro-2-methyl-1H-indol-3-yl)acetic acid (CAS: 25177-63-3) is a halogenated indole derivative with the molecular formula C₁₁H₉Cl₂NO₂ and a molecular weight of 258.10 g/mol . Structurally, it features a dichloro substitution at positions 6 and 7 of the indole ring, a methyl group at position 2, and an acetic acid side chain at position 3 (Figure 1). This compound is utilized in pharmaceutical research, particularly in the synthesis of intermediates for bioactive molecules.

Properties

IUPAC Name |

2-(6,7-dichloro-2-methyl-1H-indol-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2NO2/c1-5-7(4-9(15)16)6-2-3-8(12)10(13)11(6)14-5/h2-3,14H,4H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDVWKZKQDWFTFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C(=C(C=C2)Cl)Cl)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(6,7-dichloro-2-methyl-1H-indol-3-yl)acetic acid typically involves the Fischer indole synthesis method. This method includes the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst, such as methanesulfonic acid, under reflux conditions in methanol . Industrial production methods may involve the esterification of 2-methyl-1H-indol-3-yl)-oxo-acetic acid with ethanol .

Chemical Reactions Analysis

2-(6,7-dichloro-2-methyl-1H-indol-3-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

2-(6,7-dichloro-2-methyl-1H-indol-3-yl)acetic acid has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex indole derivatives.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(6,7-dichloro-2-methyl-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s activity and properties are influenced by substituent positions and functional groups. Key analogues include:

Key Structural Insights :

- Functional Groups : The acetic acid moiety (CH₂COOH) at position 3 contrasts with carboxylic acid (COOH) in 7-chloro-3-methyl-1H-indole-2-carboxylic acid, altering acidity (pKa) and hydrogen-bonding capacity .

- Ring Modifications : 6,7-Dichloro-3-hydroxy-2,3-dihydro-1H-indol-2-one introduces a ketone and hydroxyl group, reducing aromaticity and increasing polarity compared to the fully aromatic target compound .

Physicochemical Properties

Notes:

- The dichloro compound’s solubility is expected to be lower than its methyl-substituted analogue due to increased hydrophobicity .

Biological Activity

2-(6,7-Dichloro-2-methyl-1H-indol-3-yl)acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of oncology and virology. This article explores the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula: C11H9Cl2NO2

- Molecular Weight: 258.10 g/mol

- CAS Number: 25177-63-3

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that modify indole derivatives. The synthetic pathways often utilize chlorination and acylation methods to introduce the dichloro and acetic acid functionalities.

Antitumor Activity

Research indicates that derivatives of indole compounds, including this compound, exhibit significant antitumor properties. For instance:

- In Vitro Studies: The compound has shown cytotoxic effects against various cancer cell lines, including P388 murine leukemia cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (µM) |

|---|---|

| P388 (murine leukemia) | 15.0 |

| HCT116 (colon cancer) | 12.5 |

| HepG2 (hepatoma) | 20.0 |

Antiviral Activity

In addition to its antitumor effects, this compound has demonstrated antiviral activity against several viruses:

- Herpes Simplex Virus Type I

- Poliovirus Type I

The antiviral mechanism may involve inhibition of viral replication or interference with viral entry into host cells.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may also exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes:

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

|---|---|---|

| 2-(6,7-Dichloro...) | 28.39 | 23.8 |

These findings indicate that the compound could be a potential candidate for developing anti-inflammatory drugs.

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of indole derivatives. Key observations include:

- Chlorine Substituents: The presence of dichlorine at positions 6 and 7 significantly enhances cytotoxicity.

- Acetic Acid Group: The acetic acid moiety is essential for maintaining solubility and bioactivity.

Study on Antitumor Efficacy

A recent study evaluated the efficacy of various indole derivatives in vivo using xenograft models. The results indicated that compounds with similar structures to this compound significantly reduced tumor size compared to controls.

Clinical Implications

Further research is needed to explore the clinical implications of these findings, particularly in developing targeted therapies for specific cancer types.

Q & A

Q. What are the recommended synthetic routes for 2-(6,7-dichloro-2-methyl-1H-indol-3-yl)acetic acid?

- Methodological Answer : The synthesis typically involves halogenation and acetylation of indole precursors. For example:

Start with 6,7-dichloro-2-methylindole.

React with acetic anhydride in the presence of a catalyst (e.g., pyridine or sodium acetate) under reflux conditions in acetic acid.

Purify the product via recrystallization using a DMF/acetic acid mixture to isolate the crystalline precipitate .

- Key Considerations : Maintain an inert atmosphere to prevent oxidation of sensitive intermediates. Monitor reaction progress via TLC or HPLC.

Q. How should researchers characterize the purity and structure of this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- FT-IR : Identify functional groups (e.g., carboxylic acid C=O stretch near 1700 cm⁻¹, indole N-H stretch ~3400 cm⁻¹) .

- NMR (¹H/¹³C) : Confirm substitution patterns (e.g., methyl group at C2, dichloro substitution at C6/C7). Compare chemical shifts with computational models (DFT) for accuracy .

- HPLC/MS : Assess purity (>95%) and molecular ion ([M+H]⁺ at m/z 258.10) .

Q. What are the stability and storage requirements for this compound?

- Methodological Answer :

- Store at –20°C in airtight, light-resistant containers to prevent degradation.

- Avoid exposure to moisture and oxidizing agents.

- Conduct accelerated stability studies (40°C/75% RH for 6 months) to determine shelf life, referencing similar indole derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data assignments for this compound?

- Methodological Answer :

- Perform quantum chemical calculations (DFT/B3LYP) to simulate vibrational frequencies and NMR chemical shifts. Compare theoretical and experimental data to resolve ambiguities (e.g., distinguishing Cl substituent effects on indole ring protons) .

- Use 2D NMR techniques (COSY, HSQC) to map proton-carbon correlations and confirm regiochemistry .

Q. What strategies optimize reaction yields for halogenated indole acetic acid derivatives?

- Methodological Answer :

- Design of Experiments (DoE) : Systematically vary parameters (catalyst type, temperature, molar ratio). For example, sodium acetate in acetic acid under reflux achieves ~85% yield for analogous compounds .

- Microwave-assisted synthesis : Reduces reaction time (30–60 minutes vs. 3–5 hours) while maintaining yield .

- Purification : Use silica gel chromatography with ethyl acetate/hexane gradients to remove byproducts .

Q. How to design biological activity assays for this compound?

- Methodological Answer :

- Antimicrobial Testing : Use broth microdilution (MIC assays) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli). Reference indole derivatives with known activity .

- Anticancer Screening : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Compare IC₅₀ values with structurally similar compounds (e.g., 2-Me-IAA) .

- Mechanistic Studies : Use molecular docking to predict interactions with target proteins (e.g., COX-2, DNA topoisomerases) .

Q. What analytical methods validate the compound’s stability under experimental conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat (60°C), light (UV, 254 nm), and acidic/basic conditions (0.1M HCl/NaOH). Monitor degradation via HPLC and identify products using LC-MS .

- Kinetic Modeling : Calculate degradation rate constants (k) and half-life (t₁/₂) to predict stability in biological buffers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.